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molecular formula C4H5F3O2 B116455 Ethyl trifluoroacetate CAS No. 383-63-1

Ethyl trifluoroacetate

Cat. No. B116455
M. Wt: 142.08 g/mol
InChI Key: STSCVKRWJPWALQ-UHFFFAOYSA-N
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Patent
US05730956

Procedure details

113.3 g (790 mmol) of trifluoroacetic acid ethyl ester is instilled in a solution of 41.14 g (390 mmol) of 1,4,7-triazaheptane in 350 ml of tetrahydrofuran at 0° C. and under nitrogen. It is allowed to stir overnight at room temperature, concentrated by evaporation in a vacuum. The remaining oil is crystallized from hexane.
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
41.14 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:9])[C:5]([F:8])([F:7])[F:6])C.[NH2:10][CH2:11][CH2:12][NH:13][CH2:14][CH2:15][NH2:16]>O1CCCC1>[F:6][C:5]([F:8])([F:7])[C:4]([NH:10][CH2:11][CH2:12][NH:13][CH2:14][CH2:15][NH:16][C:4](=[O:9])[C:5]([F:6])([F:7])[F:8])=[O:9]

Inputs

Step One
Name
Quantity
113.3 g
Type
reactant
Smiles
C(C)OC(C(F)(F)F)=O
Step Two
Name
Quantity
41.14 g
Type
reactant
Smiles
NCCNCCN
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The remaining oil is crystallized from hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(C(=O)NCCNCCNC(C(F)(F)F)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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